2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, 3,5-dihydro-5-(3-methoxypropyl)-3-oxo-2-phenyl-
Description
The compound 2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid, 3,5-dihydro-5-(3-methoxypropyl)-3-oxo-2-phenyl- (hereafter referred to as Compound X) belongs to the pyrazolo[4,3-c]pyridine class, characterized by a fused bicyclic structure with a pyrazole ring condensed to a pyridine ring. Key features of Compound X include:
- Position 2: A phenyl substituent.
- Position 3: A ketone group (3-oxo).
- Position 5: A 3-methoxypropyl chain.
- Position 7: A carboxylic acid group.
Properties
IUPAC Name |
5-(3-methoxypropyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-24-9-5-8-19-10-13-15(14(11-19)17(22)23)18-20(16(13)21)12-6-3-2-4-7-12/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWKYBQHKYFGJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601120675 | |
| Record name | 3,5-Dihydro-5-(3-methoxypropyl)-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601120675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105191-57-8 | |
| Record name | 3,5-Dihydro-5-(3-methoxypropyl)-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105191-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dihydro-5-(3-methoxypropyl)-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601120675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, 3,5-dihydro-5-(3-methoxypropyl)-3-oxo-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted hydrazines with α,β-unsaturated carbonyl compounds, followed by cyclization and functional group modifications . The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or acetic acid, and controlled temperatures to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, 3,5-dihydro-5-(3-methoxypropyl)-3-oxo-2-phenyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, 3,5-dihydro-5-(3-methoxypropyl)-3-oxo-2-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, 3,5-dihydro-5-(3-methoxypropyl)-3-oxo-2-phenyl- involves its interaction with molecular targets such as enzymes and receptors. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . The specific molecular targets and pathways can vary depending on the biological context and the specific substituents present on the compound .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues of Compound X, focusing on substituents at Position 5 and Position 7 , alongside their synthetic and physical properties:
Key Observations:
Position 5 Substituents :
- Aromatic vs. Aliphatic Groups : Aryl substituents (e.g., 4-methylphenyl in 7b ) generally yield higher melting points (233–251°C) compared to aliphatic chains (212–214°C for 6c ), likely due to enhanced crystallinity from π-π stacking .
- Methoxypropyl vs. Adamantyl : The 3-methoxypropyl group in Compound X introduces flexibility and polarity, contrasting with the rigid, bulky adamantyl group in 6j , which significantly elevates the melting point (295°C) .
Position 7 Functional Groups :
- Carboxylic Acid vs. Ester/Carboxamide : Carboxylic acid derivatives (e.g., Compound X) are expected to exhibit higher polarity and aqueous solubility compared to ethyl esters (7b–7f ) or carboxamides (923233-41-4 ). However, esterification improves synthetic yields (e.g., 79–89% for 7c , 6c ) .
Spectroscopic and Analytical Data
- IR Spectroscopy : All ethyl esters (7b–7f ) show strong C=O stretches at ~1730 cm⁻¹ (ester) and ~1670 cm⁻¹ (3-oxo group) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 389 for 7c ) align with calculated values, confirming structural integrity .
- Elemental Analysis : Close agreement between calculated and found values (e.g., 7f : C 70.09% vs. 70.23% calculated) validates purity .
Biological Activity
The compound 2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, 3,5-dihydro-5-(3-methoxypropyl)-3-oxo-2-phenyl- is a member of the pyrazolo[4,3-c]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
This compound features a unique bicyclic structure composed of a pyrazole ring fused to a pyridine ring. Its specific substitution pattern contributes to its distinct chemical reactivity and biological properties. The presence of functional groups such as the carboxylic acid and methoxypropyl moieties enhances its interaction with various biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. Notably:
- Kinase Inhibition : It acts as a kinase inhibitor by binding to the active site of target enzymes, thereby preventing phosphorylation and inhibiting downstream signaling pathways involved in cell proliferation and survival.
- Enzyme Inhibition : Derivatives of this compound have shown potential as inhibitors for various enzymes, including carbonic anhydrases and kinases. For instance, studies have demonstrated that certain pyrazolo[4,3-c]pyridine derivatives exhibit significant inhibitory activity against human carbonic anhydrases (hCA I and hCA II) and bacterial carbonic anhydrases .
Anticancer Properties
Research indicates that 2H-Pyrazolo[4,3-c]pyridine derivatives possess anticancer properties. For example:
- Cell Line Studies : Compounds in this class have been evaluated for antiproliferative activity against various cancer cell lines such as K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (breast cancer). The most active compounds showed low micromolar GI50 values, indicating potent anticancer effects .
Mechanisms Inducing Cell Death
Several studies have highlighted the mechanisms through which these compounds induce apoptosis in cancer cells:
- Poly(ADP-ribose) Polymerase (PARP) Cleavage : Certain derivatives have been shown to induce PARP cleavage, a hallmark of apoptotic pathways.
- Caspase Activation : The activation of caspase 9 has been observed, further supporting the induction of apoptosis .
Case Studies
- Antiproliferative Activity : A study reported that a specific derivative exhibited significant antiproliferative effects by inducing cell cycle arrest and apoptosis in various cancer cell lines. This was attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation .
- Enzyme Inhibition Studies : Another investigation focused on the inhibition of carbonic anhydrases by pyrazolo[4,3-c]pyridine derivatives. The study found that several compounds displayed potent inhibition against hCA I and hCA II isoforms, which are crucial for maintaining physiological pH balance and facilitating tumor growth in hypoxic conditions .
Comparative Analysis with Similar Compounds
| Compound Type | Biological Activity | Notable Characteristics |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Antimicrobial, anticancer | Different structural features but similar reactivity |
| Pyrazolo[4,3-e][1,2,4]triazine | Anticancer | Distinct chemical properties compared to pyrazolo[4,3-c]pyridines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
